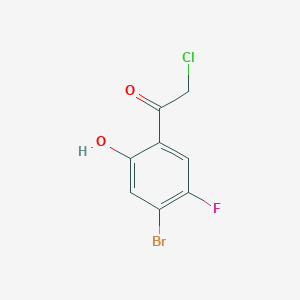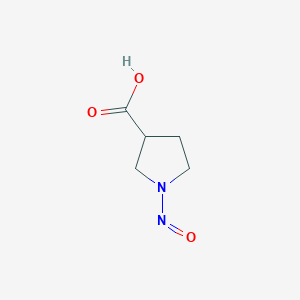
1-Nitrosopyrrolidine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosated derivative of pyrrolidine-3-carboxylic acid. It is a small organic molecule that contains a nitroso group (-NO) attached to the pyrrolidine ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitrosopyrrolidine-3-carboxylic acid can be synthesized via the nitrosation of pyrrolidine-3-carboxylic acid. The nitrosation process involves the addition of nitrous acid to the organic compound to form the nitrosated product.
化学反応の分析
Types of Reactions: 1-Nitrosopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1-Nitrosopyrrolidine-3-carboxylic acid has been used in various scientific research applications, including:
Mutagen and Carcinogen Studies: It is used as a tool to induce oxidative stress and apoptosis in cell lines, helping to investigate the mechanisms of DNA adduct formation and carcinogenesis.
Epigenetic Research: Researchers explore its potential to induce epigenetic changes and its implications in aging and age-related diseases.
Microbiome Studies: Investigating the effects of exposure on the microbiome.
Analytical Methods Development: Developing new methods for the detection and quantification of this compound in environmental samples.
作用機序
The mechanism by which 1-nitrosopyrrolidine-3-carboxylic acid exerts its effects involves the formation of DNA adducts and the induction of oxidative stress. This compound can induce apoptosis through the activation of caspase pathways, leading to cell death. The molecular targets and pathways involved include DNA, proteins involved in the cell cycle, and apoptotic pathways .
類似化合物との比較
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison: 1-Nitrosopyrrolidine-3-carboxylic acid is unique due to its specific structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. Compared to other nitrosamines, it has distinct applications in research related to oxidative stress, apoptosis, and epigenetic changes .
特性
分子式 |
C5H8N2O3 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
1-nitrosopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9) |
InChIキー |
PAKHKEMCVJZFCV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




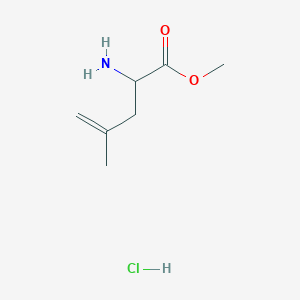
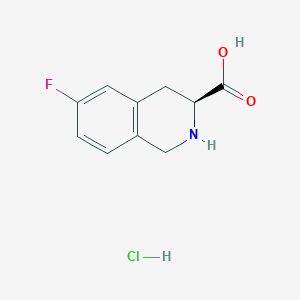
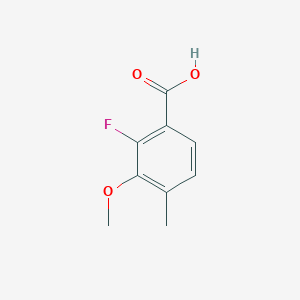
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)

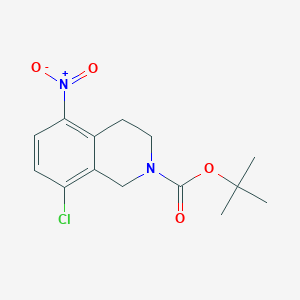

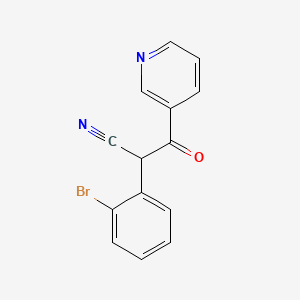
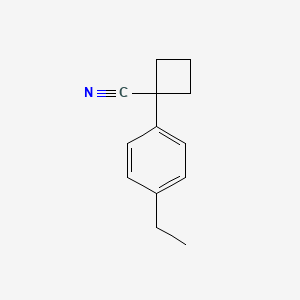
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
